
HPLC method for quantifying budesonide in
plasma samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pneumocort

Cat. No.: B1240389 Get Quote

An HPLC Method for the Quantification of Budesonide in Human Plasma

Application Note
Introduction

Budesonide is a potent glucocorticoid widely used in the treatment of asthma, allergic rhinitis,

and inflammatory bowel disease.[1][2] Due to its extensive first-pass metabolism, the systemic

bioavailability of budesonide is low, necessitating the use of sensitive and reliable analytical

methods for its quantification in plasma to support pharmacokinetic and bioequivalence

studies.[1][3] This application note describes a robust reversed-phase high-performance liquid

chromatography (RP-HPLC) method with UV detection for the determination of budesonide in

human plasma samples. The method involves a sample preparation procedure using protein

precipitation followed by solid-phase extraction (SPE) to ensure high recovery and removal of

endogenous interferences.

Principle

The method is based on the separation of budesonide from plasma components using a C18

stationary phase. Plasma samples, spiked with an internal standard (IS) such as

dexamethasone, undergo protein precipitation. The supernatant is then further purified and

concentrated using solid-phase extraction (SPE). The final extract is injected into the HPLC

system. The separation is achieved with an isocratic mobile phase, and the analyte is detected

by its UV absorbance at 244 nm.[4][5] Quantification is performed by relating the peak area

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1240389?utm_src=pdf-interest
https://storage.googleapis.com/innctech/ejpmr/article_issue/1472691801.pdf
https://www.derpharmachemica.com/pharma-chemica/a-novel-method-for-the-estimation-of-budesonide-in-human-plasma-by-using-lcmsms.pdf
https://storage.googleapis.com/innctech/ejpmr/article_issue/1472691801.pdf
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/apo21762_adbf81bbeb/apo21762.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3249773/
https://www.researchgate.net/publication/7618894_Development_and_validation_of_a_high-performance_liquid_chromatographic_method_for_the_analysis_of_budesonide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


ratio of budesonide to the internal standard against a calibration curve constructed from

standards of known concentrations.

Experimental Protocols
1. Materials and Reagents

Budesonide reference standard (≥99% purity)

Dexamethasone (Internal Standard, IS) (≥98% purity)[4]

Methanol (HPLC grade)[6]

Acetonitrile (HPLC grade)[4]

Monobasic potassium phosphate (Analytical grade)[4]

Orthophosphoric acid (Analytical grade)[4]

Ultrapure water (18.2 MΩ·cm)

Human plasma (K2EDTA as anticoagulant)

Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg)[7]

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The

optimized chromatographic conditions are summarized in the table below.
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Parameter Condition

HPLC System Isocratic Pump, Autosampler, UV-Vis Detector

Column C18, 250 mm x 4.6 mm, 5 µm particle size[4]

Mobile Phase
Acetonitrile : 0.025 M KH2PO4 Buffer (pH 3.2)

(55:45, v/v)[4][5]

Flow Rate 1.0 mL/min[4][8]

Injection Volume 20 µL[6]

Column Temperature Ambient (25 ± 2°C)[4]

Detection Wavelength 244 nm[4][5][8]

Internal Standard Dexamethasone[4]

Run Time Approx. 10 minutes

3. Preparation of Solutions

Phosphate Buffer (0.025 M, pH 3.2): Dissolve 3.4 g of monobasic potassium phosphate in 1

L of ultrapure water. Adjust the pH to 3.2 using orthophosphoric acid. Filter the buffer through

a 0.45 µm membrane filter before use.[4]

Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the prepared phosphate

buffer in a 55:45 (v/v) ratio. Degas the solution for 15 minutes in an ultrasonic bath.[4]

Standard Stock Solutions (100 µg/mL): Accurately weigh 10 mg of budesonide and

dexamethasone (IS) and dissolve each in separate 100 mL volumetric flasks with methanol

to obtain stock solutions of 100 µg/mL.[1] Store these solutions at 2-8°C.

Working Standard Solutions: Prepare a series of working standard solutions by serially

diluting the budesonide stock solution with the mobile phase to create calibration standards.

Similarly, prepare a working solution for the internal standard.

4. Sample Preparation Protocol
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The sample preparation involves protein precipitation followed by solid-phase extraction (SPE).

[3][9]

Spiking: Take 500 µL of plasma sample in a microcentrifuge tube. Add 25 µL of the

dexamethasone internal standard working solution.

Protein Precipitation: Add 1 mL of chilled methanol to the plasma sample. Vortex for 1 minute

to precipitate plasma proteins.[1]

Centrifugation: Centrifuge the mixture at 4500 rpm for 10 minutes.[3]

Solid-Phase Extraction (SPE):

Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1

mL of ultrapure water.[3]

Loading: Load the supernatant from the centrifugation step onto the conditioned SPE

cartridge.

Washing: Wash the cartridge with 1 mL of ultrapure water, followed by 1 mL of 5%

methanol in water to remove polar impurities.[3]

Elution: Elute the budesonide and internal standard from the cartridge with 1 mL of

methanol into a clean tube.[3]

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of

nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.[3] Vortex briefly to

ensure complete dissolution.

Injection: Transfer the reconstituted sample to an HPLC vial for analysis.

5. Calibration Curve

Prepare a calibration curve by spiking blank plasma with known concentrations of budesonide

(e.g., 0.5, 1, 2, 5, 10, and 20 µg/mL).[10] Process these standards using the same sample

preparation protocol as the unknown samples. Plot the peak area ratio of budesonide to the

internal standard against the nominal concentration of budesonide. Perform a linear regression
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analysis to obtain the calibration equation and correlation coefficient. The regression should be

significant with an R² value >0.99.[4]

Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The typical

performance characteristics are summarized below.

Validation Parameter Specification Typical Result

Linearity Range R² ≥ 0.99 0.5 - 20 µg/mL[10]

Accuracy
85 - 115% of nominal

concentration
98.7% to 105.3%[11]

Precision (RSD%) Intra-day & Inter-day ≤ 15% < 2.0%[5]

Limit of Detection (LOD) S/N ratio ≥ 3 0.05 µg/mL[10]

Limit of Quantification (LOQ) S/N ratio ≥ 10 0.5 µg/mL[10]

Selectivity

No interfering peaks at the

retention times of analyte and

IS

Specificity confirmed with

blank plasma

Recovery
Consistent, precise, and

reproducible
> 85%

Workflow Diagram
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Sample Preparation

Solid-Phase Extraction (SPE)

Analysis

1. Plasma Sample (500 µL)

2. Add Internal Standard

3. Protein Precipitation
(Chilled Methanol)

4. Centrifugation
(4500 rpm, 10 min)

Supernatant Collection

5b. Load Supernatant

5a. Condition Cartridge
(Methanol, Water)

5c. Wash Cartridge
(5% Methanol)

5d. Elute Analyte
(Methanol)

Eluate

6. Evaporate to Dryness

7. Reconstitute in
Mobile Phase (200 µL)

8. Inject into HPLC System

9. Data Acquisition & Analysis

Click to download full resolution via product page

Caption: Experimental workflow for budesonide quantification in plasma.
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Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of

budesonide in human plasma. The sample preparation procedure, combining protein

precipitation and solid-phase extraction, effectively removes matrix interferences, ensuring

reliable results. This method is suitable for routine analysis in clinical and research settings for

pharmacokinetic studies of budesonide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1240389#hplc-method-for-quantifying-budesonide-in-
plasma-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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